molecular formula C11H12F3N3OS B2731862 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 477886-38-7

1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2731862
CAS No.: 477886-38-7
M. Wt: 291.29
InChI Key: YUMWAKYQXSJVEI-UHFFFAOYSA-N
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Description

1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that contains a thieno[2,3-c]pyrazole core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted thiophenes and hydrazines.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    N-alkylation:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.

    Material Science: It can be used in the development of advanced materials with specific properties.

    Biological Research: The compound is studied for its interactions with various biological targets and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 3-methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Uniqueness

1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific structural features, such as the thieno[2,3-c]pyrazole core and the presence of a trifluoromethyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

1-Methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS Number: 477886-38-7) is a synthetic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F3N3OS, with a molecular weight of 291.29 g/mol. The structure features a thieno[2,3-c]pyrazole core, which is known for its diverse biological properties, enhanced by the presence of a trifluoromethyl group that contributes to its stability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It interacts with receptors that are crucial in inflammatory responses and cancer progression, potentially modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation.

Case Studies and Research Findings

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives, including this compound, for their anti-inflammatory and anticancer activities. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against cancer cell lines and modulated inflammatory pathways effectively .
  • Mechanistic Insights : Research into the mechanism of action revealed that the trifluoromethyl group enhances binding affinity to target enzymes and receptors, which is critical for its biological efficacy .

Properties

IUPAC Name

1-methyl-N-propyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3OS/c1-3-4-15-9(18)7-5-6-8(11(12,13)14)16-17(2)10(6)19-7/h5H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMWAKYQXSJVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(S1)N(N=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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